molecular formula C19H14N2O2S B277268 N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine

Katalognummer: B277268
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: RVDZWXBZZMJCGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound with a unique structure that combines elements of acenaphthylene and benzothiazole

Eigenschaften

Molekularformel

C19H14N2O2S

Molekulargewicht

334.4 g/mol

IUPAC-Name

N-(1,2-dihydroacenaphthylen-5-yl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H14N2O2S/c22-24(23)17-7-2-1-5-15(17)19(21-24)20-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,20,21)

InChI-Schlüssel

RVDZWXBZZMJCGY-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54

Kanonische SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Acenaphthylene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Ring: This step often involves the condensation of an amine with a thioamide or a related compound under controlled conditions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the benzothiazole ring to introduce the dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the benzothiazole ring.

    Reduction: Reduction reactions can potentially convert the dioxide back to the parent benzothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the acenaphthylene or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine: Lacks the dioxide functionality.

    1,2-benzothiazol-3-amine 1,1-dioxide: Lacks the acenaphthylene moiety.

    Acenaphthylene derivatives: Various compounds with modifications to the acenaphthylene ring.

Uniqueness

N-(1,2-dihydro-5-acenaphthylenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its combination of acenaphthylene and benzothiazole rings, along with the dioxide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.